molecular formula C16H16O2 B1320376 4-Propoxy[1,1'-biphenyl]-3-carbaldehyde CAS No. 883532-43-2

4-Propoxy[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B1320376
CAS No.: 883532-43-2
M. Wt: 240.3 g/mol
InChI Key: LDPDAXLSZANBMC-UHFFFAOYSA-N
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Description

4-Propoxy[1,1’-biphenyl]-3-carbaldehyde is an organic compound with the molecular formula C16H16O2 It is a derivative of biphenyl, where a propoxy group is attached to one phenyl ring and an aldehyde group is attached to the other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propoxy[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene compound.

    Introduction of the Propoxy Group: The propoxy group can be introduced via an etherification reaction, where a suitable alkyl halide (e.g., propyl bromide) reacts with a phenol derivative of biphenyl.

    Formylation: The aldehyde group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, where a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used.

Industrial Production Methods

Industrial production of 4-Propoxy[1,1’-biphenyl]-3-carbaldehyde may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Propoxy[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The propoxy group can participate in nucleophilic substitution reactions, where the ether bond is cleaved and replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in an alkaline medium or CrO3 in acidic conditions.

    Reduction: NaBH4 in methanol or LiAlH4 in dry ether.

    Substitution: Nucleophiles like halides or thiols in the presence of a base.

Major Products

    Oxidation: 4-Propoxy[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 4-Propoxy[1,1’-biphenyl]-3-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Propoxy[1,1’-biphenyl]-3-carbaldehyde has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of liquid crystals and other advanced materials due to its biphenyl core.

    Chemical Sensors: Its derivatives can be used in the design of chemical sensors for detecting various analytes.

Mechanism of Action

The mechanism of action of 4-Propoxy[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In material science, its biphenyl core contributes to the stability and properties of liquid crystals. In pharmaceuticals, its mechanism would be related to the specific bioactive compound it is part of, potentially interacting with biological targets such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    4-Propoxy[1,1’-biphenyl]-4-carbonitrile: Similar structure but with a nitrile group instead of an aldehyde.

    4-Propoxy[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    4-Propoxy[1,1’-biphenyl]-4-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

Uniqueness

4-Propoxy[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both a propoxy group and an aldehyde group on the biphenyl core

Properties

IUPAC Name

5-phenyl-2-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-2-10-18-16-9-8-14(11-15(16)12-17)13-6-4-3-5-7-13/h3-9,11-12H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPDAXLSZANBMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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